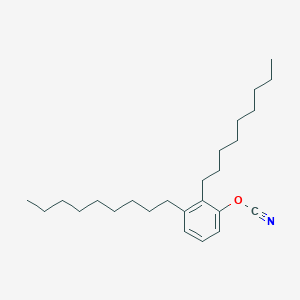
4-Methylidene-2-(prop-1-en-2-yl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylidene-2-(prop-1-en-2-yl)-1,3-dioxolane is an organic compound characterized by its unique dioxolane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidene-2-(prop-1-en-2-yl)-1,3-dioxolane typically involves the reaction of appropriate aldehydes or ketones with diols under acidic conditions. The reaction conditions often require a catalyst to facilitate the formation of the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methylidene-2-(prop-1-en-2-yl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Methylidene-2-(prop-1-en-2-yl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Methylidene-2-(prop-1-en-2-yl)-1,3-dioxolane exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological outcomes. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylidene-1,3-dioxolane
- 4-Methyl-2-(prop-1-en-2-yl)-1,3-dioxane
- 2-Methyl-1,3-dioxolane
Uniqueness
4-Methylidene-2-(prop-1-en-2-yl)-1,3-dioxolane is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its dioxolane ring and methylidene group make it a versatile compound in synthetic chemistry.
Properties
CAS No. |
139614-42-9 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
4-methylidene-2-prop-1-en-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C7H10O2/c1-5(2)7-8-4-6(3)9-7/h7H,1,3-4H2,2H3 |
InChI Key |
RBGGZAIUZSYMSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1OCC(=C)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


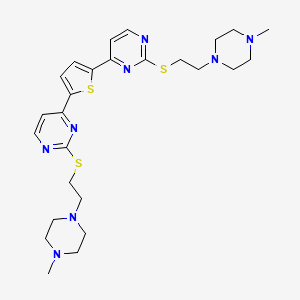
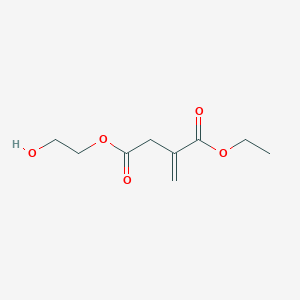

![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)
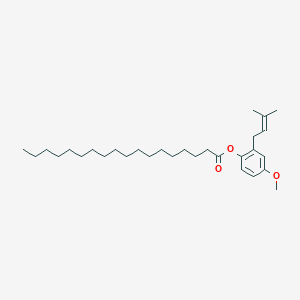
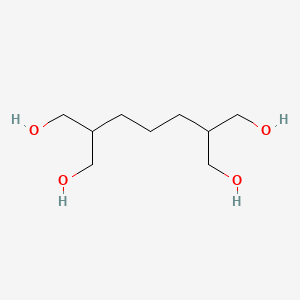


![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)


![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)
![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)
